High-Affinity Binding to Tau Aggregates in Alzheimer's Disease Brain Tissue
The R-enantiomer of THK5351 exhibits high binding affinity for tau aggregates in Alzheimer's disease (AD) hippocampal homogenates. While the clinically developed S-enantiomer is reported to have a dissociation constant (Kd) of 2.9 nM, the R-enantiomer is described as the 'stereochemically active form' with even higher binding affinity and better brain uptake than its S-counterpart . Saturation binding studies on postmortem AD brain tissue using 3H-THK5351 (a mixture of enantiomers) revealed two binding sites with Kd1 = 5.6 nM (Bmax = 76 pmol/g) and Kd2 = 1 nM (Bmax = 40 pmol/g), and competition studies identified a super-high-affinity site with Ki = 0.1 pM [1].
| Evidence Dimension | Binding affinity (Kd) to tau aggregates in AD hippocampal homogenates |
|---|---|
| Target Compound Data | Described as higher affinity than S-enantiomer; no specific Kd value provided for R-enantiomer alone |
| Comparator Or Baseline | S-enantiomer (18F-THK5351): Kd = 2.9 nM; Bmax = 368.3 pmol/g tissue [2] |
| Quantified Difference | Qualitative improvement reported; exact fold-difference not provided |
| Conditions | In vitro binding assay using postmortem AD brain hippocampal homogenates |
Why This Matters
Higher binding affinity translates to improved signal-to-noise ratio in PET imaging, enabling more sensitive detection of tau pathology, which is critical for early diagnosis and longitudinal monitoring of tauopathies.
- [1] Lemoine L, et al. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains. Alzheimers Res Ther. 2017;9(1):96. View Source
- [2] Betthauser TJ, et al. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease. J Nucl Med. 2015;56(Suppl 3):1502. View Source
